molecular formula C11H19N3O B13478252 1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine

1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine

Cat. No.: B13478252
M. Wt: 209.29 g/mol
InChI Key: MKPZGGSOILYIFD-UHFFFAOYSA-N
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Description

1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an azetidinyl moiety

Preparation Methods

The synthesis of 1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

1-(1-Cyclopropanecarbonylazetidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

cyclopropyl-(3-piperazin-1-ylazetidin-1-yl)methanone

InChI

InChI=1S/C11H19N3O/c15-11(9-1-2-9)14-7-10(8-14)13-5-3-12-4-6-13/h9-10,12H,1-8H2

InChI Key

MKPZGGSOILYIFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3CCNCC3

Origin of Product

United States

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